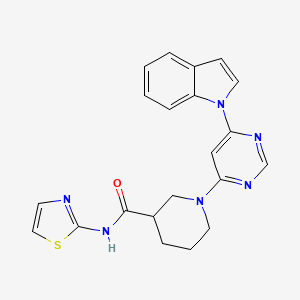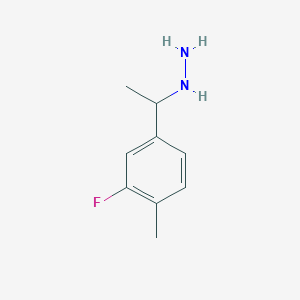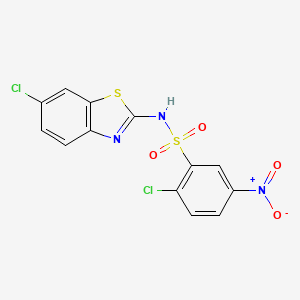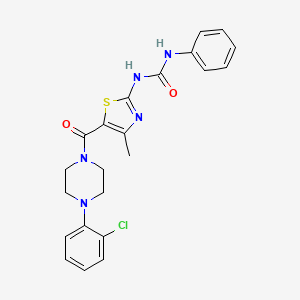![molecular formula C12H19NO2 B2798348 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2189108-35-6](/img/structure/B2798348.png)
1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one, also known as OAU, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. OAU belongs to the class of spiroketals, which are compounds that contain a spirocyclic ketal moiety. OAU has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is not fully understood. However, it has been proposed that 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has also been found to inhibit the activation of MAPKs, which are a group of protein kinases that play a crucial role in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to exhibit anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one in lab experiments is its potential applications in the field of medicine. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one. One of the future directions is the development of new synthesis methods that can increase the yield of the compound. Another future direction is the investigation of the mechanism of action of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one, which can provide insights into its biological activities. Furthermore, the potential applications of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one in the field of medicine, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections, should be further explored.
Synthesemethoden
The synthesis of 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one involves a multi-step process that starts with the reaction of 1,2-diaminocyclohexane with 2-methoxypropene. The resulting product is then reacted with 2-bromo-1-phenylethanone to yield the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to produce 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one has been shown to exhibit anti-viral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
1-(1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-8-9-15-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQLDOYUPKOKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)
![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-benzoxazole](/img/structure/B2798275.png)





![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2798286.png)
